Cas no 122856-27-3 (Butanoic acid,3-methyl-,3-[8-(2-aminoethyl)-10-(3-ethyl-3,6-dihydro-6-oxo-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)-1,3,9-decatrienyl]cyclohexylester (9CI))

Butanoic acid,3-methyl-,3-[8-(2-aminoethyl)-10-(3-ethyl-3,6-dihydro-6-oxo-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)-1,3,9-decatrienyl]cyclohexylester (9CI) structure
122856-27-3 structure
Productnaam:Butanoic acid,3-methyl-,3-[8-(2-aminoethyl)-10-(3-ethyl-3,6-dihydro-6-oxo-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)-1,3,9-decatrienyl]cyclohexylester (9CI)
CAS-nummer:122856-27-3
MF:C30H48NO10P
MW:613.676590919495
CID:190686
PubChem ID:6439130

Butanoic acid,3-methyl-,3-[8-(2-aminoethyl)-10-(3-ethyl-3,6-dihydro-6-oxo-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)-1,3,9-decatrienyl]cyclohexylester (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Butanoic acid,3-methyl-,3-[8-(2-aminoethyl)-10-(3-ethyl-3,6-dihydro-6-oxo-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)-1,3,9-decatrienyl]cyclohexylester (9CI)
    • 3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)deca-1,3,9-trien-1-yl]cyclohexyl 3-methylbutanoate
    • Phoslactomycin C
    • 3-Methylbutanoic acid 3-[8-(2-aminoethyl)-10-[(3-ethyl-3,6-dihydro-6-oxo-2H-pyran)-2-yl]-5,8-dihydroxy-7-(phosphonooxy)deca-1,3,9-trien-1-yl]cyclohexyl ester
    • 126643-52-5
    • 122856-27-3
    • [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 3-methylbutanoate
    • Phosphazomycin C1
    • Butanoic acid, 3-methyl-, 3-(8-(2-aminoethyl)-10-(3-ethyl-3,6-dihydro-6-oxo-2H-pyran-2-yl)-5,8-dihydroxy-7-(phosphonooxy)-1,3,9-decatrienyl)cyclohexyl ester
    • Inchi: InChI=1S/C30H48NO10P/c1-4-23-12-13-28(33)40-26(23)14-15-30(35,16-17-31)27(41-42(36,37)38)20-24(32)10-6-5-8-22-9-7-11-25(19-22)39-29(34)18-21(2)3/h5-6,8,10,12-15,21-27,32,35H,4,7,9,11,16-20,31H2,1-3H3,(H2,36,37,38)/b8-5+,10-6+,15-14+
    • InChI-sleutel: NDVHWGXRHYARME-XNHNZVDCSA-N
    • LACHT: CC(CC(OC1CCCC(/C=C/C=C/C(CC(C(/C=C/C2OC(=O)C=CC2CC)(O)CCN)OP(=O)(O)O)O)C1)=O)C

Berekende eigenschappen

  • Exacte massa: 613.30174
  • Monoisotopische massa: 613.30158373g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 42
  • Aantal draaibare bindingen: 17
  • Complexiteit: 1040
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 7
  • Gedefinieerd stereocenter aantal obligaties: 3
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.2
  • Topologisch pooloppervlak: 186Ų

Experimentele eigenschappen

  • PSA: 185.84
Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.